REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:10]3[CH2:12][CH:13]([CH3:16])[CH2:14][CH2:15][C:9]=3[C:8]([CH3:18])([CH3:17])[O:7][C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>N1C=CC=CC=1>[C:20]([O:1][C:2]1[C:11]2[C:10]3[CH2:12][CH:13]([CH3:16])[CH2:14][CH2:15][C:9]=3[C:8]([CH3:18])([CH3:17])[O:7][C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1)(=[O:22])[CH3:21]
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Name
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|
Quantity
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9.07 g
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Type
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reactant
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Smiles
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OC1=CC(=CC=2OC(C3=C(C21)CC(CC3)C)(C)C)C
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Name
|
|
Quantity
|
7.1 g
|
Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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pyridine was removed by evaporation under reduced pressure
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Type
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ADDITION
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Details
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Water was added to the residue
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with three portions of ether
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Type
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WASH
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Details
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washed with water, 6N HCl, again with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure to 9.5 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC=2OC(C3=C(C21)CC(CC3)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |